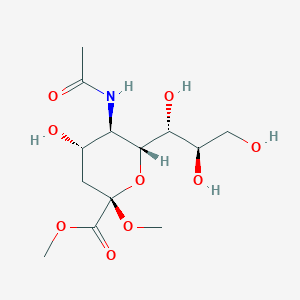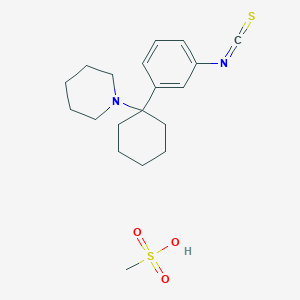
2-甲氧基间苯二酚
概述
描述
2-Methoxyresorcinol, also known as 1,3-benzenediol, 2-methoxy-, is an organic compound with the molecular formula C7H8O3 and a molecular weight of 140.1366 g/mol . It is a derivative of resorcinol, where one of the hydroxyl groups is replaced by a methoxy group. This compound is known for its various applications in organic synthesis and its potential biological activities.
科学研究应用
2-甲氧基间苯二酚在科学研究中具有广泛的应用:
化学: 它被用作合成各种有机化合物的中间体,包括药物和农药。
生物学: 研究人员一直在探索其作为抗氧化剂的潜力及其对细胞过程的影响。
医学: 研究人员一直在研究其潜在的治疗作用,包括抗炎和抗癌活性。
工业: 它用于生产染料、聚合物和其他工业化学品.
安全和危害
When handling 2-Methoxyresorcinol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
作用机制
2-甲氧基间苯二酚的作用机制涉及它与各种分子靶标和途径的相互作用。它可以通过清除自由基和减少氧化应激来作为抗氧化剂。此外,它可能抑制炎症和癌症进展中涉及的特定酶和信号通路。 确切的分子靶标和途径可能会因特定的生物学环境而异 。
类似化合物:
间苯二酚: 具有两个羟基的母体化合物。
2-甲基间苯二酚: 具有一个甲基而不是甲氧基的衍生物。
2-甲氧基雌二醇: 一种结构相关的化合物,具有不同的生物活性.
比较: 2-甲氧基间苯二酚由于甲氧基的存在而具有独特性,这会影响其反应性和生物活性。与间苯二酚相比,它可能具有不同的溶解度和稳定性。 甲氧基还可以影响其与生物靶标的相互作用,可能增强其抗氧化和治疗作用 。
生化分析
Biochemical Properties
The biochemical properties of 2-Methoxyresorcinol are not fully understood due to limited research. It is known that 2-Methoxyresorcinol interacts with various enzymes, proteins, and other biomolecules. For instance, it is a downstream metabolite of estradiol, a form of estrogen, and is generated by the enzyme catechol-O-methyltransferase .
Cellular Effects
It is speculated that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that it is a downstream metabolite of estradiol, suggesting that it may exert its effects at the molecular level through interactions with estrogen receptors or other biomolecules .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 2-Methoxyresorcinol in animal models .
Metabolic Pathways
2-Methoxyresorcinol is involved in the metabolic pathway of estrogens. It is a metabolite of estradiol, produced by the action of the enzyme catechol-O-methyltransferase .
Subcellular Localization
Given its role as a metabolite of estradiol, it may be found in locations where estradiol and its metabolites are typically localized .
准备方法
合成路线和反应条件: 2-甲氧基间苯二酚可以通过几种方法合成。一种常见的方法是用二甲基硫酸酯或碘甲烷在碳酸钾等碱存在下对间苯二酚进行甲基化。 反应通常在回流条件下进行,产物通过重结晶或蒸馏纯化 。
工业生产方法: 2-甲氧基间苯二酚的工业生产通常涉及类似的甲基化过程,但规模更大。使用连续流动反应器和优化的反应条件可以提高产率和纯度。 此外,工业方法可能采用替代的甲基化试剂和催化剂来提高效率并降低成本 。
化学反应分析
反应类型: 2-甲氧基间苯二酚会发生多种化学反应,包括:
氧化: 它可以被氧化形成醌类或其他氧化衍生物。
还原: 还原反应可以将其转化为二羟基衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用还原剂包括硼氢化钠或氢化铝锂。
主要形成的产物:
氧化: 醌类和其他氧化产物。
还原: 二羟基衍生物。
取代: 卤代、硝基或磺化衍生物.
相似化合物的比较
Resorcinol: The parent compound with two hydroxyl groups.
2-Methylresorcinol: A derivative with a methyl group instead of a methoxy group.
2-Methoxyestradiol: A structurally related compound with different biological activities.
Comparison: 2-Methoxyresorcinol is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. Compared to resorcinol, it may have different solubility and stability properties. The methoxy group can also affect its interactions with biological targets, potentially enhancing its antioxidant and therapeutic effects .
属性
IUPAC Name |
2-methoxybenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-10-7-5(8)3-2-4-6(7)9/h2-4,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYYAIBEHOEZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183520 | |
| Record name | 2-O-Methylpyrogallol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29267-67-2 | |
| Record name | 2-Methoxyresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29267-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-O-Methylpyrogallol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029267672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-O-Methylpyrogallol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyresorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-O-METHYLPYROGALLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UW7031F6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methoxy-1,3-benzenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0133970 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of 2-methoxyresorcinol?
A1: 2-Methoxyresorcinol has been isolated from the terrestrial bacterium Streptomyces sp. Ank75 [] and the red alga Gloiopeltis furcata []. In Streptomyces sp., it was found alongside other phenolic derivatives, suggesting a potential role in the organism's metabolism or defense mechanisms [].
Q2: What is the molecular formula and weight of 2-methoxyresorcinol?
A2: While the provided excerpts do not explicitly state the molecular formula and weight, based on its chemical name, 2-methoxybenzene-1,3-diol, the following can be deduced:
Q3: Has 2-methoxyresorcinol been investigated for its potential in complexation with metals?
A4: Yes, studies have explored the use of 2-methoxyresorcinol as a building block for creating corands, macrocyclic compounds capable of binding metal ions [, ]. This suggests potential applications in areas like metal extraction or sensing.
Q4: Is there research on synthesizing 2-methoxyresorcinol?
A5: Yes, scientific literature describes improved methods for synthesizing 2-methoxyresorcinol. One approach involves the metalation of 2,4,6-tribromoanisole [, ]. This indicates ongoing interest in optimizing its production for research and potential applications.
Q5: Has 2-methoxyresorcinol been used in the total synthesis of other natural products?
A6: While not extensively detailed in the excerpts, one study mentions the use of 2-methoxyresorcinol in the total synthesis of lespedezavirgatol [], implying its utility as a starting material or intermediate in chemical synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate](/img/structure/B15735.png)





